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Compound of Interest

Compound Name:
Diethyl ethyl(1-

methylbutyl)malonate

Cat. No.: B031769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl
ethyl(1-methylbutyl)malonate (CAS No. 76-72-2), a key intermediate in organic synthesis.

This document presents available spectroscopic information for Proton Nuclear Magnetic

Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR)

spectroscopy. While experimentally obtained quantitative data for ¹H and ¹³C NMR are not

publicly available in detail, this guide includes predicted spectral data based on the compound's

structure and comparison with analogous molecules. Detailed experimental protocols for

acquiring such data are also provided.

Chemical Structure and Properties
Diethyl ethyl(1-methylbutyl)malonate, with the molecular formula C₁₄H₂₆O₄, is a

disubstituted derivative of diethyl malonate. Its structure consists of a central malonic ester core

substituted with both an ethyl and a 1-methylbutyl group.
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Property Value

IUPAC Name diethyl 2-ethyl-2-(pentan-2-yl)propanedioate

Molecular Formula C₁₄H₂₆O₄

Molecular Weight 258.35 g/mol

CAS Number 76-72-2

Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and

integrations for Diethyl ethyl(1-methylbutyl)malonate. These predictions are based on

standard chemical shift values and the electronic environment of the protons in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b031769?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.20 Quartet 4H
-O-CH₂-CH₃ (ester

ethyl groups)

~ 1.90 Multiplet 2H
-CH₂-CH₃ (malonate

ethyl group)

~ 1.80 Multiplet 1H

-CH(CH₃)-CH₂-CH₂-

CH₃ (1-methylbutyl

group)

~ 1.25 Triplet 6H
-O-CH₂-CH₃ (ester

ethyl groups)

~ 1.10 - 1.40 Multiplet 4H

-CH(CH₃)-CH₂-CH₂-

CH₃ (1-methylbutyl

group)

~ 0.90 Doublet 3H

-CH(CH₃)-CH₂-CH₂-

CH₃ (1-methylbutyl

group)

~ 0.85 Triplet 3H
-CH₂-CH₃ (malonate

ethyl group)

~ 0.85 Triplet 3H

-CH(CH₃)-CH₂-CH₂-

CH₃ (1-methylbutyl

group)

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for Diethyl ethyl(1-methylbutyl)malonate are

summarized below. These values are estimated based on the carbon types and their

neighboring functional groups.
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Chemical Shift (δ, ppm) Carbon Assignment

~ 171 C=O (Ester carbonyls)

~ 61 -O-CH₂-CH₃ (Ester ethyl groups)

~ 58 Quaternary C

~ 40 -CH(CH₃)- (1-methylbutyl group)

~ 35 -CH₂-CH₂-CH₃ (1-methylbutyl group)

~ 25 -CH₂-CH₃ (Malonate ethyl group)

~ 23 -CH₂-CH₂-CH₃ (1-methylbutyl group)

~ 17 -CH₃ (1-methylbutyl group)

~ 14 -O-CH₂-CH₃ (Ester ethyl groups)

~ 14 -CH(CH₃)-CH₂-CH₂-CH₃ (1-methylbutyl group)

~ 8 -CH₂-CH₃ (Malonate ethyl group)

Infrared (IR) Spectral Data
The IR spectrum of Diethyl ethyl(1-methylbutyl)malonate is characterized by strong

absorption bands corresponding to the C=O stretching of the ester groups.[1] Additional bands

for C-H and C-O stretching are also prominent. While a detailed peak list is not available, the

key absorption bands are expected in the following regions. The acquisition of an FTIR

spectrum has been documented using a capillary cell with the neat liquid.[2]

Wavenumber (cm⁻¹) Vibration Type

~ 2960 - 2850 C-H stretching (alkane)

~ 1750 - 1730 C=O stretching (ester)

~ 1465 C-H bending (alkane)

~ 1375 C-H bending (alkane)

~ 1250 - 1000 C-O stretching (ester)
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Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of

Diethyl ethyl(1-methylbutyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of Diethyl ethyl(1-methylbutyl)malonate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required

for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical acquisition parameters:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

¹³C NMR Spectroscopy:

Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

Typical acquisition parameters:

Pulse Angle: 30-45°
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128-1024 (or more, depending on sample concentration)

Proton decoupling is typically used to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of Diethyl ethyl(1-methylbutyl)malonate directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Alternatively, for transmission IR, place a drop of the neat liquid between two salt plates

(e.g., NaCl or KBr) to create a thin capillary film.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Collect a background spectrum of the clean ATR crystal or empty salt plates prior to the

sample measurement and subtract it from the sample spectrum.

Visualizations
The following diagrams illustrate the chemical structure of Diethyl ethyl(1-
methylbutyl)malonate and a conceptual workflow for its spectroscopic analysis.

Caption: Chemical structure of Diethyl ethyl(1-methylbutyl)malonate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031769?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

